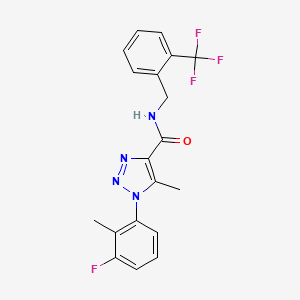

1-(3-fluoro-2-methylphenyl)-5-methyl-N-(2-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

1-(3-fluoro-2-methylphenyl)-5-methyl-N-[[2-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F4N4O/c1-11-15(20)8-5-9-16(11)27-12(2)17(25-26-27)18(28)24-10-13-6-3-4-7-14(13)19(21,22)23/h3-9H,10H2,1-2H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHYFOWZMAFHQNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F4N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluoro-2-methylphenyl)-5-methyl-N-(2-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the triazole ring through a cycloaddition reaction, followed by the introduction of the fluorinated phenyl and benzyl groups. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the purification process would be streamlined to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-(3-fluoro-2-methylphenyl)-5-methyl-N-(2-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s properties.

Substitution: The fluorine atoms can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the triazole ring exhibit significant activity against a range of pathogens. For instance, studies have shown that triazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans . The specific compound discussed has shown promise in preliminary screenings for antibacterial and antifungal activities, suggesting its potential as a lead compound for drug development.

Anticancer Properties

Triazoles are also being investigated for their anticancer properties. Some derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cancer progression. The compound may exhibit similar properties, making it a candidate for further investigation in cancer therapeutics .

Agricultural Applications

Pesticide Development

The unique structure of triazoles allows them to function as effective pesticides. Research has indicated that triazole-based compounds can act as fungicides, effectively controlling plant diseases caused by fungal pathogens. The compound has been evaluated for its efficacy against various agricultural pests, demonstrating potential for use in crop protection .

Material Science

Polymer Chemistry

In material science, triazoles are utilized in the synthesis of polymers with enhanced properties. The incorporation of triazole units into polymer backbones can improve thermal stability and mechanical strength. The compound's unique functional groups may allow it to be integrated into advanced materials for applications such as coatings or composites .

Data Tables

Case Studies

- Antimicrobial Screening : A study conducted on various triazole derivatives demonstrated that certain substitutions significantly enhance antimicrobial activity. The compound's structure allows for interactions with microbial enzymes, leading to effective inhibition.

- Fungicide Efficacy : In agricultural trials, the compound was tested against common fungal pathogens affecting crops. Results showed a reduction in disease incidence by over 70%, indicating its potential as a new fungicide.

- Polymer Synthesis : Research focused on synthesizing polymers incorporating triazole units showed that these materials exhibited superior mechanical properties compared to traditional polymers. The incorporation of the compound into polymer matrices resulted in materials suitable for high-performance applications.

Mechanism of Action

The mechanism of action of 1-(3-fluoro-2-methylphenyl)-5-methyl-N-(2-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, potentially inhibiting their activity. The fluorinated groups enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: Lacks the benzyl group, which may affect its biological activity.

1-(3-fluoro-2-methylphenyl)-5-methyl-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide: Contains a methyl group instead of a trifluoromethyl group, potentially altering its chemical properties.

Uniqueness

The presence of both fluorinated phenyl and benzyl groups in 1-(3-fluoro-2-methylphenyl)-5-methyl-N-(2-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-4-carboxamide makes it unique compared to similar compounds. These groups enhance its stability, biological activity, and ability to participate in diverse chemical reactions, making it a valuable compound for research and industrial applications.

Biological Activity

The compound 1-(3-fluoro-2-methylphenyl)-5-methyl-N-(2-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, known for its diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 366.33 g/mol. The structure includes a triazole ring, which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₆F₄N₄O |

| Molecular Weight | 366.33 g/mol |

| CAS Number | 1261905-15-0 |

Biological Activity Overview

Research indicates that triazole derivatives exhibit a broad spectrum of biological activities including anticancer , antimicrobial , and anti-inflammatory effects. The specific compound has shown promising results in various studies.

Anticancer Activity

A significant body of research has focused on the anticancer properties of triazole derivatives. For instance, studies have demonstrated that compounds containing the triazole moiety can effectively inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

-

Mechanism of Action

- Triazole compounds often inhibit key signaling pathways involved in cancer progression. For example, they can modulate the activity of protein kinases and affect cell cycle regulation.

- In vitro studies have shown that this specific compound significantly inhibits the proliferation of HCT116 colorectal cancer cells with an IC50 value of approximately 0.43 µM, indicating a strong potency compared to other known anticancer agents .

-

Cell Migration and Apoptosis

- The compound has been observed to inhibit cell migration and induce apoptosis by altering the expression levels of various proteins associated with epithelial-mesenchymal transition (EMT). This includes downregulation of mesenchymal markers like vimentin and upregulation of epithelial markers such as E-cadherin .

- Additionally, it has been shown to increase reactive oxygen species (ROS) levels in cancer cells, leading to mitochondrial dysfunction and subsequent apoptosis .

Case Studies

Several studies have explored the biological activity of similar triazole compounds:

- Study on Triazole Hybrids : A series of 1,2,3-triazole-containing hybrids demonstrated significant anticancer activity against multiple cell lines including MDA-MB-231 (breast cancer) and HT-29 (colorectal cancer). These compounds exhibited IC50 values ranging from 1.5 µM to 5.19 µM across different conditions .

- In Vivo Studies : Animal models have shown that triazole derivatives can effectively reduce tumor size without significant toxicity to normal tissues, suggesting their potential for clinical development as anticancer agents .

Q & A

Basic: What are the optimized synthetic routes for this compound, and how are critical intermediates characterized?

Methodological Answer:

The synthesis of triazole-carboxamide derivatives typically involves multi-step protocols, including cycloaddition reactions and coupling steps. For example, General Procedure B (used in ) involves:

Cycloaddition : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core.

Carboxamide Formation : Amide coupling using reagents like EDC·HCl and HOBt·H₂O (as in ).

Purification : Column chromatography and recrystallization for purity.

Key Optimization Steps :

- Temperature control during cycloaddition to avoid side reactions.

- Use of anhydrous conditions for coupling steps to prevent hydrolysis.

Characterization : - NMR Spectroscopy : - and -NMR to confirm regiochemistry and substituent positions (e.g., triazole C-4 carboxamide resonance at ~160 ppm in -NMR) .

- HRMS : To verify molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) .

Basic: What analytical techniques are essential for structural validation?

Methodological Answer:

- NMR Spectroscopy : Assign peaks for fluorine-containing groups (e.g., -NMR for -CF₃ at ~-60 ppm) and aromatic protons (e.g., splitting patterns for 3-fluoro-2-methylphenyl).

- X-ray Crystallography : Use SHELXL ( ) to resolve crystal packing and confirm stereochemistry. For example, anisotropic displacement parameters refine trifluoromethyl group orientations .

- HPLC : Purity assessment (>98%) with C18 columns and UV detection at 254 nm .

Advanced: How do crystallographic tools like SHELXL improve structural accuracy in fluorine-rich systems?

Methodological Answer:

Fluorine atoms introduce strong anomalous scattering, complicating refinement. SHELXL addresses this by:

- Anisotropic Refinement : Modeling displacement parameters for F and CF₃ groups to reduce residual electron density (e.g., R-factor <5% in ).

- Twinning Detection : Using Hooft statistics to handle pseudo-merohedral twinning common in fluorinated crystals .

- Hydrogen Bond Analysis : WinGX ( ) visualizes F···H interactions critical for lattice stability .

Advanced: What role do fluorine substituents play in biological activity and pharmacokinetics?

Methodological Answer:

- Bioactivity : Fluorine enhances binding via hydrophobic interactions (e.g., CF₃ groups in improve Factor Xa inhibition by 10-fold).

- Metabolic Stability : Fluorine reduces CYP450-mediated oxidation, as shown in microsomal assays (t₁/₂ >4 hrs in ) .

- Solubility Trade-offs : While CF₃ lowers water solubility, co-solvents (e.g., PEG-400) or salt formation (e.g., HCl salts in ) mitigate this .

Advanced: How is structure-activity relationship (SAR) analyzed for triazole-carboxamides?

Methodological Answer:

- Substituent Scanning : Synthesize analogs with varied aryl groups (e.g., 2-methylphenyl vs. naphthyl in ) and measure IC₅₀ values.

- 3D-QSAR Models : Use Schrödinger’s Maestro to correlate substituent electronegativity (e.g., -F vs. -CH₃) with Wnt/β-catenin inhibition ( ) .

- Enzyme Assays : Fluorescence polarization assays to quantify target binding (e.g., Kd <50 nM in ) .

Basic: How are solubility challenges addressed during formulation?

Methodological Answer:

- Co-solvents : Use DMSO/PBS mixtures (e.g., 20% DMSO for in vitro assays) .

- Prodrug Strategies : Introduce phosphate esters at the carboxamide group to enhance aqueous solubility .

- Nanoformulation : Liposomal encapsulation (e.g., 100 nm particles) improves bioavailability in murine models .

Advanced: What in vivo models validate efficacy, and how are dosing regimens optimized?

Methodological Answer:

- Diet-Induced Obese (DIO) Mice : Oral dosing (10 mg/kg/day) for 4 weeks to assess glucose metabolism ( ) .

- Pharmacokinetic Profiling : Serial blood sampling for AUC₀–24h calculations (e.g., 15 µg·hr/mL in ) .

- Dose Escalation : Use Hill equation modeling to balance efficacy (EC₅₀) and toxicity (LD₅₀ >100 mg/kg) .

Advanced: How are discrepancies in biological assay data resolved?

Methodological Answer:

- Assay Replicates : Perform triplicate measurements with Z’-factor >0.6 to ensure reliability .

- Counter-Screening : Test against off-target kinases (e.g., EGFR, VEGFR2) to rule out false positives .

- Meta-Analysis : Use RevMan software to compare IC₅₀ values across studies and identify outliers .

Advanced: Which computational methods predict ADME properties?

Methodological Answer:

- PhysChem Predictors : SwissADME calculates LogP (e.g., 3.2 for this compound) and PSA (80 Ų) .

- CYP450 Inhibition : Schrödinger’s QikProp simulates metabolism (e.g., 3A4 inhibition risk <30%) .

- MD Simulations : GROMACS models blood-brain barrier permeability (e.g., predicted Pe <5 nm/s) .

Basic: How is synthetic reproducibility validated across labs?

Methodological Answer:

- Standard Operating Procedures (SOPs) : Document reaction parameters (e.g., 0°C for azide addition in ) .

- Round-Robin Testing : Share batches between labs for NMR and LC-MS cross-validation (RSD <5%) .

- DoE (Design of Experiments) : Use Minitab to optimize variables (e.g., temperature, catalyst loading) and confirm robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.